molecular formula C8H9BrN2O3 B13315198 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B13315198
M. Wt: 261.07 g/mol
InChI Key: YNBWRUZAWRGODG-UHFFFAOYSA-N
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Description

2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and methyl groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-bromo-4-methyl-2-oxo-1,2-dihydropyridine, the introduction of an amino group can be achieved through nucleophilic substitution reactions. The acetic acid moiety can be introduced via esterification followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromo or amino groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium azide or halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-chloro-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • 2-(5-Amino-3-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • 2-(5-Amino-3-iodo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Uniqueness

The uniqueness of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

2-(5-amino-3-bromo-4-methyl-2-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C8H9BrN2O3/c1-4-5(10)2-11(3-6(12)13)8(14)7(4)9/h2H,3,10H2,1H3,(H,12,13)

InChI Key

YNBWRUZAWRGODG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CC(=O)O)Br

Origin of Product

United States

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